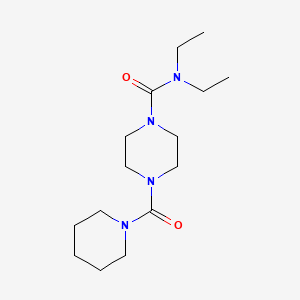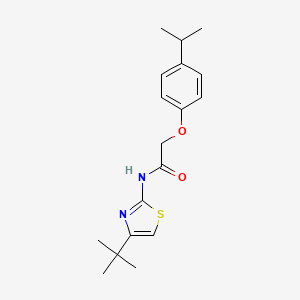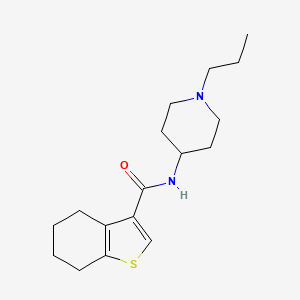
N,N-diethyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide
説明
Synthesis Analysis
The synthesis of N,N-diethyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide and related derivatives often involves complex reactions that yield highly selective and potent compounds. For instance, the synthesis of certain piperidine derivatives has been described to evaluate their anti-acetylcholinesterase activity, indicating a method that could potentially apply to this compound or similar compounds (Sugimoto et al., 1990). Additionally, the synthesis of related compounds utilizing piperazine and piperidine frameworks indicates methodologies that could be adapted for the synthesis of this compound, emphasizing the role of the piperazine and piperidine units in the molecular structure (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its piperazine and piperidine frameworks, which contribute to its unique chemical and physical properties. Studies on similar compounds have shown that the arrangement of these frameworks within the molecule can significantly influence its reactivity and interaction with biological targets (Hay et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. The presence of the piperazine and piperidine rings within its structure allows for interactions and reactions that are specific to these moieties. For instance, the carbonylation reaction at a C−H bond in the piperazine ring, facilitated by catalytic amounts of Rh4(CO)12, exemplifies the type of chemical reactions that compounds containing piperazine units might undergo (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. While specific data on this compound may not be readily available, studies on related compounds provide insights into how the piperazine and piperidine units affect these properties. For example, the crystalline structures of similar compounds have been determined, offering a perspective on how this compound might behave under similar conditions (Balaban et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interactions with other chemical entities, are critical for understanding its potential applications. The compound's structure, particularly the presence of piperazine and piperidine rings, plays a significant role in determining these properties. Research on structurally related compounds can shed light on the chemical behavior of this compound (Wei et al., 2000).
科学的研究の応用
Catalyst Development
N,N-diethyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide, due to its structural complexity, might play a role in catalyst development. For instance, analogs derived from piperazine, such as l-Piperazine-2-carboxylic acid-derived N-formamides, have been developed as highly enantioselective Lewis basic catalysts. These catalysts show significant enantioselectivity and high yields in the hydrosilylation of N-aryl imines, indicating potential applications of related compounds in asymmetric synthesis and catalysis (Wang et al., 2006).
Drug Delivery Systems
The compound's piperazine moiety is a common feature in pharmaceuticals, suggesting its derivatives could be involved in drug formulation and delivery. The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity demonstrate the potential of these structures in developing therapeutic agents. Such derivatives have shown significant potency in inhibiting AChE, indicating the relevance of this compound in the synthesis of compounds with potential pharmacological applications (Sugimoto et al., 1990).
Nanoparticulate Systems
Further, the structural components of this compound could be explored in the design of nanoparticulate systems for drug delivery. The development of s-triazine polyamides containing glycine and thioglycolic acid, incorporating ethylenediamine and piperazine, showcases the utility of such compounds in creating nanoparticulate drug delivery systems with high entrapment efficiency and sustained release profiles (Khattab et al., 2016).
Receptor Interaction Studies
Compounds related to this compound might also find applications in studying receptor interactions, given the structural significance of the piperazine and piperidine moieties in binding to various receptors. The design and synthesis of compounds for potential antipsychotic agents, based on heterocyclic carboxamides, emphasize the importance of piperazine derivatives in modulating receptor activity, offering insights into receptor-ligand interactions and the development of therapeutic agents (Norman et al., 1996).
特性
IUPAC Name |
N,N-diethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-3-16(4-2)14(20)18-10-12-19(13-11-18)15(21)17-8-6-5-7-9-17/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLXMZMDSBMWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)


![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
